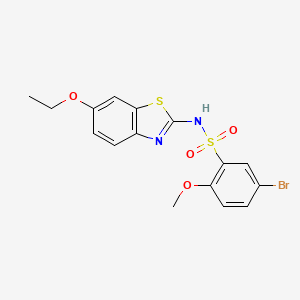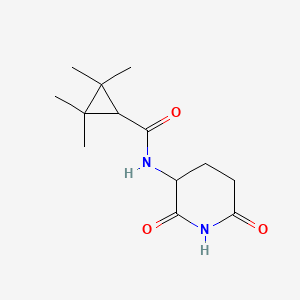
3-(5-Amino-6-methylpyridin-3-yl)phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(5-Amino-6-methylpyridin-3-yl)phenol is an organic compound that features a phenol group attached to a pyridine ring, which is further substituted with an amino group and a methyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-Amino-6-methylpyridin-3-yl)phenol typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of Substituents: The amino and methyl groups are introduced through substitution reactions. For example, nitration followed by reduction can introduce the amino group, while alkylation can introduce the methyl group.
Attachment of the Phenol Group: The phenol group can be attached through coupling reactions, such as Suzuki-Miyaura coupling, which involves the reaction of a boronic acid derivative with a halogenated precursor under palladium catalysis.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Analyse Chemischer Reaktionen
Types of Reactions
3-(5-Amino-6-methylpyridin-3-yl)phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The amino group can be reduced to form corresponding amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride can be employed.
Substitution: Halogenating agents, alkylating agents, and nucleophiles like amines or alcohols are commonly used.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of amines.
Substitution: Formation of various substituted aromatic compounds.
Wissenschaftliche Forschungsanwendungen
3-(5-Amino-6-methylpyridin-3-yl)phenol has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: It can be incorporated into polymers and other materials to enhance their properties.
Biological Studies: It can be used as a probe to study biological pathways and interactions.
Wirkmechanismus
The mechanism of action of 3-(5-Amino-6-methylpyridin-3-yl)phenol depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The phenol group can form hydrogen bonds, while the amino group can participate in ionic interactions, influencing the compound’s binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-(5-Amino-6-methylpyridin-2-yl)phenol
- 3-(5-Amino-6-ethylpyridin-3-yl)phenol
- 3-(5-Amino-6-methylpyridin-4-yl)phenol
Uniqueness
3-(5-Amino-6-methylpyridin-3-yl)phenol is unique due to the specific positioning of its substituents, which can influence its chemical reactivity and biological activity. The presence of both an amino group and a phenol group allows for diverse interactions, making it a versatile compound for various applications.
Eigenschaften
IUPAC Name |
3-(5-amino-6-methylpyridin-3-yl)phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O/c1-8-12(13)6-10(7-14-8)9-3-2-4-11(15)5-9/h2-7,15H,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAZVBWFRIKZWFH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=N1)C2=CC(=CC=C2)O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[2-(3,4-dimethoxyphenyl)ethyl]-5-methoxy-2,4-dimethylbenzene-1-sulfonamide](/img/structure/B7580286.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-methoxy-4-methyl-5-(propan-2-yl)benzene-1-sulfonamide](/img/structure/B7580289.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-2,4,5-trimethylbenzene-1-sulfonamide](/img/structure/B7580305.png)
![3-chloro-N-[1-(6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-yl)ethyl]pyridine-4-carboxamide](/img/structure/B7580324.png)





![N-[(3-bromo-4-phenylmethoxyphenyl)methyl]-3-pyridin-2-yloxypropan-1-amine](/img/structure/B7580362.png)
